molecular formula C23H22N4O3S2 B3694456 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 374543-82-5

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B3694456
CAS No.: 374543-82-5
M. Wt: 466.6 g/mol
InChI Key: CILZHPWEUMGBSO-AQTBWJFISA-N
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Description

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 4-methylpiperidinyl substituent at position 2, contributing to lipophilicity and influencing bioavailability .
  • A Z-configuration thioxo-thiazolidinone moiety at position 3, functionalized with a 2-furylmethyl group. This group may enhance electron-rich interactions with biological targets .

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15-7-10-25(11-8-15)20-17(21(28)26-9-3-2-6-19(26)24-20)13-18-22(29)27(23(31)32-18)14-16-5-4-12-30-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILZHPWEUMGBSO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374543-82-5
Record name 3-{(Z)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHY L}-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the furan and piperidine moieties. The final step involves the formation of the pyrido[1,2-A]pyrimidinone core through a cyclization reaction.

    Thiazolidinone Ring Formation: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan ring.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Cyclization to Form Pyrido[1,2-A]pyrimidinone Core: The final step involves cyclization, typically under acidic or basic conditions, to form the pyrido[1,2-A]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituent variations are summarized below:

Compound ID Substituents at Position 2 Thiazolidinone Modifications Biological Activity (MIC, µg/mL) Reference
Compound A 4-Methylpiperidinyl 2-Furylmethyl Not explicitly reported (analogues: 25–50 µg/mL vs. E. coli)
Compound B () Ethylamino 2-Phenylethyl Antimicrobial (unquantified)
Compound C () 4-Morpholinyl 2-Furylmethyl + 7-methyl on pyrido core Not tested in cited studies
Compound D () Carboxamide derivatives Pyrrolo[2,3-d]pyrimidine fusion Antibiofilm activity vs. S. aureus
Compound E () Tetrahydrofuranylmethyl 4-Methylpiperidinyl Unreported
Key Structural Differences:
  • Position 2 Substituents: The 4-methylpiperidinyl group in Compound A may enhance membrane permeability compared to ethylamino (Compound B) or morpholinyl (Compound C) groups .
  • Core Modifications : Compound D’s pyrrolo-pyrido fusion demonstrates the impact of ring expansion on antibiofilm activity .

Structure-Activity Relationships (SAR)

  • Thioxo-Thiazolidinone Moiety: Critical for antimicrobial activity; sulfur atoms likely participate in hydrogen bonding with microbial enzymes .
  • Aromatic Substituents : Electron-rich groups (e.g., furylmethyl in Compound A) improve solubility and interaction with hydrophobic enzyme pockets .
  • Piperidinyl vs. Morpholinyl : The 4-methylpiperidinyl group in Compound A may confer better pharmacokinetics than morpholinyl (Compound C) due to increased lipophilicity .

Biological Activity

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic derivative belonging to the class of pyrido-pyrimidines. This compound has gained attention for its potential biological activities, including antimicrobial, antifungal, and possibly anticancer properties. This article summarizes the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O4SC_{24}H_{25}N_{5}O_{4}S, with a complex structure that includes multiple functional groups conducive to biological activity. The presence of the thiazolidinone moiety is particularly significant as it has been linked to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit substantial antibacterial activity. The compound was tested against various Gram-positive and Gram-negative bacteria, showing promising results:

Bacteria MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.004 - 0.030.008 - 0.06
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin and streptomycin, indicating its potential as a more effective antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also displayed antifungal activity against several fungal strains:

Fungi MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The results indicated that the compound's antifungal efficacy was significant, particularly against T. viride, which was the most sensitive strain tested .

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. Docking studies suggest that the compound interacts effectively with bacterial enzymes critical for cell wall biosynthesis, further enhancing its antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the thiazolidinone class, providing context for the efficacy of this specific derivative:

  • Study on Antibacterial Activity : A study published in PMC reported that thiazolidinone derivatives exhibited MIC values comparable to or better than traditional antibiotics against multiple bacterial strains, highlighting their potential in treating resistant infections .
  • Antifungal Efficacy : Another study indicated that compounds with thiazolidinone structures showed broad-spectrum antifungal activity, suggesting that modifications in their chemical structure can enhance their bioactivity against various fungal pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 2
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

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